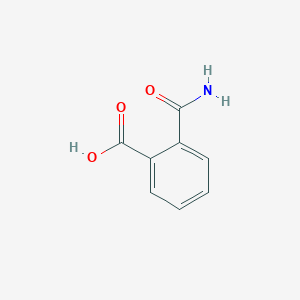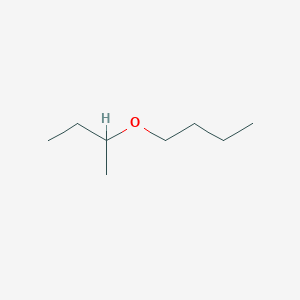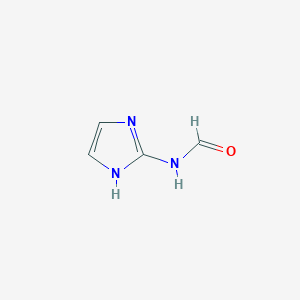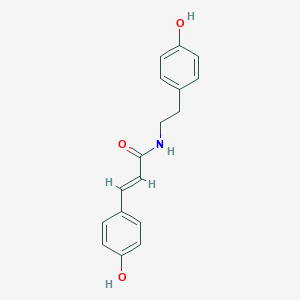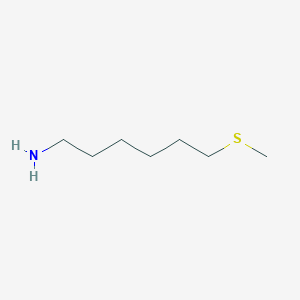
3,5-Bisphenylazo-2,6-diaminopyridine
Overview
Description
Adenosine 5’-[gamma-thio]triphosphate is a nucleoside triphosphate analogue where one of the oxygens attached to the gamma-phosphate group is replaced by sulfur. This compound is widely used in biochemical and physiological studies as a non-hydrolyzable analogue of adenosine triphosphate, making it valuable in research involving ATP-dependent processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Adenosine 5’-[gamma-thio]triphosphate can be synthesized through a multi-step chemical process. The synthesis typically involves the thiophosphorylation of adenosine triphosphate. The reaction conditions often require the use of thiophosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thiophosphoryl chloride .
Industrial Production Methods: Industrial production of adenosine 5’-[gamma-thio]triphosphate follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is often purified using chromatographic techniques to remove any impurities and by-products .
Chemical Reactions Analysis
Types of Reactions: Adenosine 5’-[gamma-thio]triphosphate undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfur atom in the gamma position can participate in substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Thiophosphoryl Chloride: Used in the synthesis of adenosine 5’-[gamma-thio]triphosphate.
Triethylamine: Acts as a base in the thiophosphorylation reaction.
Anhydrous Conditions: Essential to prevent hydrolysis during synthesis.
Major Products Formed:
Scientific Research Applications
Adenosine 5’-[gamma-thio]triphosphate has a wide range of scientific research applications:
Chemistry: Used as a non-hydrolyzable analogue of adenosine triphosphate in studies involving ATP-dependent processes.
Biology: Employed in studies of ATP-binding sites and the effects of ATP on various biological processes.
Medicine: Investigated for its potential therapeutic applications, particularly in modulating ATP-dependent pathways.
Industry: Utilized in the production of thiophosphorylated proteins for research and development purposes
Mechanism of Action
Adenosine 5’-[gamma-thio]triphosphate exerts its effects by binding to ATP-binding sites in various proteins and enzymes. The sulfur atom in the gamma position makes it resistant to hydrolysis, allowing it to act as a stable analogue of adenosine triphosphate. This compound can modulate ATP-dependent processes by substituting for adenosine triphosphate in kinase reactions, leading to the formation of thiophosphorylated proteins that are resistant to dephosphorylation .
Comparison with Similar Compounds
Adenosine 5’-triphosphate (ATP): The natural substrate for many ATP-dependent processes.
Adenosine 5’-[beta,gamma-imido]triphosphate: Another non-hydrolyzable analogue of adenosine triphosphate.
Adenosine 5’-[alpha-thio]triphosphate: A similar compound where the sulfur atom is in the alpha position.
Uniqueness: Adenosine 5’-[gamma-thio]triphosphate is unique due to the presence of the sulfur atom in the gamma position, which makes it resistant to hydrolysis. This property allows it to act as a stable analogue of adenosine triphosphate, making it valuable in studies involving ATP-dependent processes .
Properties
IUPAC Name |
3,5-bis(phenyldiazenyl)pyridine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7/c18-16-14(23-21-12-7-3-1-4-8-12)11-15(17(19)20-16)24-22-13-9-5-2-6-10-13/h1-11H,(H4,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOJJBNGYKLHPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC(=C(N=C2N)N)N=NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


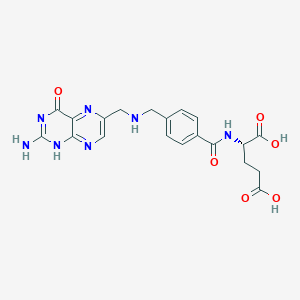
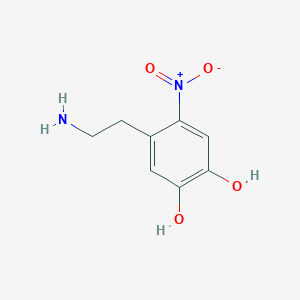

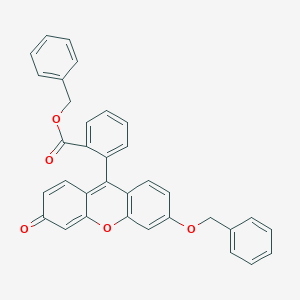
![1-[4-(Trifluoromethyl)phenyl]-2-phenylethanol](/img/structure/B31605.png)
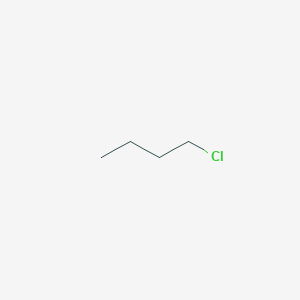
![(1S,8S,10S,11R)-3-methoxy-11-methyl-10-(3,4,5-trimethoxyphenyl)-7-oxatricyclo[6.3.1.01,6]dodeca-2,5-dien-4-one](/img/structure/B31609.png)
